molecular formula C16H24O3 B1501223 4-Hydroxypentan-2-YL 4-butylbenzoate

4-Hydroxypentan-2-YL 4-butylbenzoate

Cat. No.: B1501223
M. Wt: 264.36 g/mol
InChI Key: YMBQTMUTXLSVRD-UHFFFAOYSA-N
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Description

4-Hydroxypentan-2-YL 4-butylbenzoate is an ester derivative of 4-butylbenzoic acid, featuring a hydroxyl group on the pentan-2-yl moiety.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

4-hydroxypentan-2-yl 4-butylbenzoate

InChI

InChI=1S/C16H24O3/c1-4-5-6-14-7-9-15(10-8-14)16(18)19-13(3)11-12(2)17/h7-10,12-13,17H,4-6,11H2,1-3H3

InChI Key

YMBQTMUTXLSVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC(C)CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paraben Esters (Butylparaben and Propylparaben)

Parabens, such as butylparaben (butyl 4-hydroxybenzoate) and propylparaben, are widely used as preservatives due to their antimicrobial activity . Key comparisons include:

  • Structural Differences : The target compound substitutes the paraben’s 4-hydroxybenzoate group with a 4-butylbenzoate moiety and replaces the alkyl chain (butyl/propyl) with a hydroxypentan-2-yl group.
  • Parabens are known for estrogenic activity, but the altered structure of the target compound might reduce this risk due to steric hindrance or metabolic differences .
  • Applications : Parabens dominate in cosmetics and pharmaceuticals, whereas 4-hydroxypentan-2-yl derivatives could find niche roles in liquid crystals or specialty polymers.
Table 1: Comparison with Paraben Esters
Property 4-Hydroxypentan-2-YL 4-Butylbenzoate Butylparaben
Core Structure 4-Butylbenzoate + hydroxypentan-2-yl 4-Hydroxybenzoate + butyl
Key Functional Group Hydroxyl (pentan-2-yl) Hydroxyl (benzoate)
Thermal Stability Likely high (inferred from analogs) Moderate
Biological Activity Unstudied (potential reduced estrogenicity) Antimicrobial

4-Cyanophenyl 4-Butylbenzoate and Alkyl Chain Variants

and highlight 4-cyanophenyl 4-butylbenzoate and its mixtures with hexyl/octyl analogs. These compounds are studied for liquid crystalline properties .

  • Structural Similarities: Both share the 4-butylbenzoate group, but the target compound replaces the cyanophenyl group with a hydroxypentan-2-yl chain.
  • Impact of Substituents: The cyano group in 4-cyanophenyl derivatives enhances dipole-dipole interactions, favoring nematic or smectic phases.
  • Thermal Behavior: Studies on 4-cyano-3-fluorophenyl 4-butylbenzoate () show cold crystallization and vitrification, suggesting that polar substituents significantly influence phase transitions .
Table 2: Comparison with Cyanophenyl Esters
Property This compound 4-Cyanophenyl 4-Butylbenzoate
Substituent Hydroxypentan-2-yl Cyanophenyl
Polarity Moderate (hydroxyl) High (cyano)
Phase Behavior Likely amorphous or low-order LC Nematic/smectic LC
Melting Point Higher (predicted) Lower (observed in analogs)

Methyl Esters of Hydroxybenzoic Acid Derivatives

Compounds like methyl 4-acetamido-2-hydroxybenzoate () and 4-hydroxybenzaldehyde () share benzoate/hydroxybenzoate backbones .

  • Functional Group Variations :
    • Methyl 4-acetamido-2-hydroxybenzoate includes acetamido and methoxy groups, enhancing steric bulk and altering solubility.
    • 4-Hydroxybenzaldehyde lacks the ester group, reducing stability but increasing reactivity (e.g., in Schiff base formation).
  • Applications : These derivatives are used in pharmaceuticals and organic synthesis, whereas the target compound’s ester and hydroxyl groups may suit polymer or surfactant applications.

Research Findings and Data Gaps

  • Thermal Stability: Studies on 4-cyano-3-fluorophenyl 4-butylbenzoate () reveal cold crystallization at ~120–150°C, suggesting that substituents like hydroxyl or cyano critically affect thermal profiles .
  • Liquid Crystalline Potential: The target compound’s combination of a flexible hydroxypentan-2-yl chain and rigid 4-butylbenzoate group may support mesophase formation, though experimental confirmation is needed.
  • Safety Profile : Structural similarity to parabens () warrants caution, but the hydroxyl group’s placement may mitigate endocrine-disruption risks .

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